molecular formula C17H20FN3 B6064953 N-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)piperidin-3-amine

N-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)piperidin-3-amine

Cat. No.: B6064953
M. Wt: 285.36 g/mol
InChI Key: QXEXOBZYGVOSQZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group, a pyridinylmethyl group, and a piperidinamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)piperidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridinylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridinylmethyl halide under basic conditions.

    Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenyl group is introduced to the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or pyridinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)piperidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-1-(pyridin-2-ylmethyl)piperidin-3-amine
  • N-(3-bromophenyl)-1-(pyridin-2-ylmethyl)piperidin-3-amine
  • N-(3-methylphenyl)-1-(pyridin-2-ylmethyl)piperidin-3-amine

Uniqueness

N-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)piperidin-3-amine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3/c18-14-5-3-7-15(11-14)20-17-8-4-10-21(13-17)12-16-6-1-2-9-19-16/h1-3,5-7,9,11,17,20H,4,8,10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEXOBZYGVOSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=N2)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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